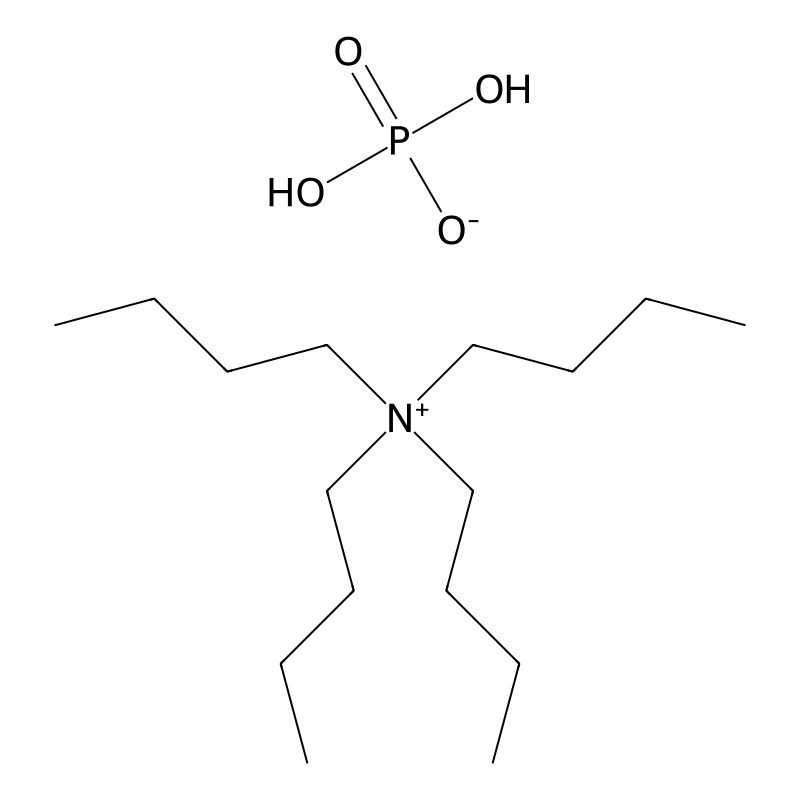

Tetrabutylammonium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent in HPLC

HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. TBADP acts as a buffer in the mobile phase, helping to maintain a consistent pH throughout the separation process. This consistent pH is crucial for optimal separation of analytes (compounds being separated) ().

Here's how TBADP functions as a buffer:

- It possesses a weakly acidic phosphate group (H2PO4^-) and a bulky organic cation (tetrabutylammonium, TBA+).

- The phosphate group can donate or accept a proton depending on the surrounding pH.

- This ability to resist changes in pH makes TBADP an effective buffer.

Advantages of TBADP as an HPLC Buffer:

- Water solubility: TBADP readily dissolves in water, making it suitable for aqueous mobile phases commonly used in HPLC.

- Compatibility with UV detection: TBADP exhibits minimal UV absorbance, allowing for detection of analytes at various wavelengths ().

- Peak shape improvement: TBADP can improve the peak shapes of certain analytes in HPLC separations ().

Ion-Pairing Agent in Reverse-Phase HPLC

In Reverse-Phase HPLC (RP-HPLC), analytes are separated based on their hydrophobicity (water-hating nature). TBADP can be used as an ion-pairing agent, particularly for the separation of ionic compounds.

- Mechanism:

- TBADP forms ion pairs with oppositely charged analytes.

- These ion pairs become more hydrophobic due to the presence of the bulky TBA+ cation.

- This enhances their interaction with the stationary phase, leading to improved separation.

Tetrabutylammonium dihydrogen phosphate is a quaternary ammonium salt with the molecular formula and a molecular weight of 339.46 g/mol. It appears as a white crystalline solid and is soluble in water, acetonitrile, and ethanol. The compound has a melting point ranging from 151 to 154 °C and exhibits an amine-like odor . It is commonly utilized in chemical research, particularly in pharmaceutical applications and as an ion-associating reagent for high-performance liquid chromatography (HPLC) .

While specific biological activities of tetrabutylammonium dihydrogen phosphate are not extensively documented, quaternary ammonium compounds generally exhibit antimicrobial properties. This suggests potential applications in biochemistry and microbiology, although more targeted studies are required to elucidate its specific effects on biological systems .

Tetrabutylammonium dihydrogen phosphate can be synthesized through the reaction of tetrabutylammonium hydroxide with phosphoric acid. This process typically involves the neutralization of the hydroxide with the acid under controlled conditions to yield the desired salt. The synthesis can be conducted in aqueous or organic solvents, depending on the desired purity and application requirements .

The primary applications of tetrabutylammonium dihydrogen phosphate include:

- Ion-Pair Chromatography: It serves as a counter-ion for separating water-soluble vitamins and other compounds during HPLC.

- Chemical Research: Used as a reagent in various synthetic pathways and as an ion-associating agent in analytical techniques.

- Pharmaceutical Intermediates: Employed in the development of pharmaceutical compounds due to its ability to stabilize reactive intermediates .

Interaction studies involving tetrabutylammonium dihydrogen phosphate typically focus on its role in chromatography and its interactions with various analytes. For instance, its ability to form ion pairs enhances the resolution of complex mixtures during HPLC analysis. Additionally, studies may explore its compatibility with different solvents and other reagents to optimize separation techniques .

Tetrabutylammonium dihydrogen phosphate shares similarities with several other quaternary ammonium salts, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Commonly used as a phase transfer catalyst | |

| Tetrabutylammonium chloride | Used in organic synthesis and as a surfactant | |

| Tetraethylammonium bromide | Smaller alkyl groups; used in similar applications |

Uniqueness: Tetrabutylammonium dihydrogen phosphate is distinct due to its specific application as an ion-pairing reagent in HPLC, which is not universally shared by all quaternary ammonium salts. Its phosphate group allows for unique interactions that enhance its utility in analytical chemistry compared to other similar compounds .

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 11 companies with hazard statement code(s):;

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant